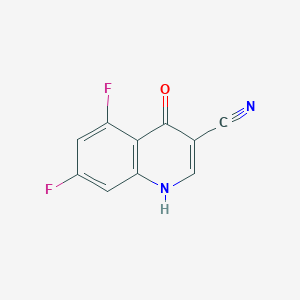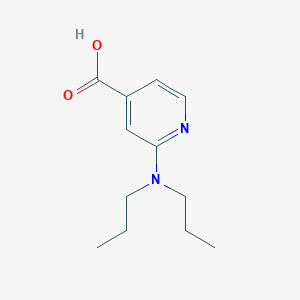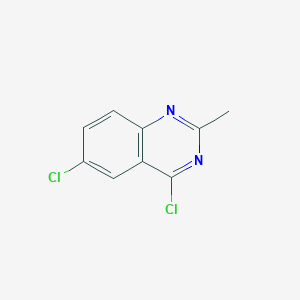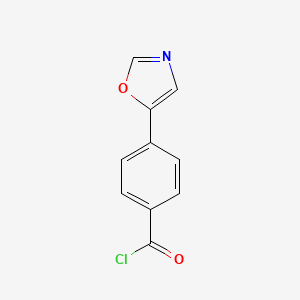
2-Methyl-1,3-thiazole-4-carbonyl chloride
Übersicht
Beschreibung
2-Methyl-1,3-thiazole-4-carbonyl chloride is a heterocyclic organic compound . It is a derivative of thiazole, a five-membered ring structure containing sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,3-thiazole-4-carbonyl chloride is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms . The presence of sulfur and nitrogen atoms in the ring structure contributes to its chemical properties and reactivity.Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-1,3-thiazole-4-carbonyl chloride are not detailed in the available literature, thiazole derivatives are known to participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including 2-Methyl-1,3-thiazole-4-carbonyl chloride , have been studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacterial and fungal pathogens. The modification of thiazole-based compounds can lead to new molecules with potent antimicrobial activities .
Anticancer Properties
Research has shown that thiazole compounds can be synthesized and screened for their anticancer activities. These compounds have been tested in vitro against various cancer cell lines, such as liver carcinoma (HepG2) and breast cancer (MCF-7), to determine their cytotoxic effects .
Antioxidant Effects
Thiazole derivatives have been evaluated for their antioxidant properties. The presence of the thiazole moiety can contribute to the antioxidant activity of these compounds, which is crucial in combating oxidative stress-related diseases .
Anti-Alzheimer’s Activity
Some thiazole derivatives exhibit anti-Alzheimer’s activity. The development of new thiazole-based compounds could lead to potential treatments for neurodegenerative diseases like Alzheimer’s .
Agricultural Applications
Thiazoles are also used in the agricultural sector. They can be incorporated into agrochemicals to protect crops from pests and diseases, enhancing yield and quality .
Zukünftige Richtungen
Thiazole derivatives, including 2-Methyl-1,3-thiazole-4-carbonyl chloride, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, including thiazole derivatives .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives, in general, are known to impact various biochemical pathways, often leading to cell death .
Result of Action
Some thiazole derivatives have been reported to cause dna double-strand breaks, leading to cell death .
Eigenschaften
IUPAC Name |
2-methyl-1,3-thiazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHORPZFSYQUYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611173 | |
| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-thiazole-4-carbonyl chloride | |
CAS RN |
55842-53-0 | |
| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-thiazole-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)
![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)


![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)
![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)



![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)



